(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide
Description
This compound is a thiazole-based acrylamide derivative featuring two distinct dichlorinated aromatic substituents: a 3,4-dichlorobenzyl group attached to the thiazole ring and a 2,5-dichlorophenyl moiety linked via an α,β-unsaturated acrylamide bridge.
Properties
IUPAC Name |
(E)-3-(2,5-dichlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2OS/c20-13-3-5-15(21)12(9-13)2-6-18(26)25-19-24-10-14(27-19)7-11-1-4-16(22)17(23)8-11/h1-6,8-10H,7H2,(H,24,25,26)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMBSAWWXKXXOV-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)C=CC3=C(C=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)/C=C/C3=C(C=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3,4-dichlorobenzylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. This intermediate is further reacted with 2,5-dichlorocinnamoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring and dichlorobenzyl groups, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.
- Introduction of Substituents : The dichlorobenzyl and dichlorophenyl groups are introduced via nucleophilic substitution or coupling reactions.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thiazole precursors |
| 2 | Substitution | Dichlorobenzyl chloride |
| 3 | Coupling | Dichlorophenyl compounds |
Biological Activities
Research has demonstrated that (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide exhibits various biological activities:
- Antitumor Activity : Studies show that this compound has significant antitumor properties. For instance, derivatives of this compound have been tested for their efficacy against cancer cell lines, revealing promising results with IC50 values in the micromolar range. One study identified a derivative with an IC50 value of 3.903 µM against certain cancer types .
- Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors involved in cancer progression. Detailed studies on binding affinities and interaction pathways are ongoing to elucidate these mechanisms further.
Therapeutic Potential
The therapeutic applications of (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide are being explored in several areas:
- Cancer Treatment : Due to its antitumor properties, the compound is being investigated as a potential chemotherapeutic agent. Its ability to inhibit tumor growth makes it a candidate for further development.
- Biochemical Probes : The compound's unique structure allows it to be used as a biochemical probe in various assays to study enzyme activity and receptor interactions.
Case Studies
Several studies have highlighted the effectiveness of this compound in different contexts:
- Anticancer Studies : In one notable study published in Current Chemistry Letters, researchers synthesized various derivatives and tested their anticancer activity. The findings indicated that some derivatives exhibited higher activity than standard chemotherapeutics like Cisplatin and Curcumin .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could inhibit specific pathways involved in cell proliferation and survival, suggesting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural Analog with Swapped Chlorine Substitution
Compound : (2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-Dichlorophenyl)acrylamide
Key Differences :
- Substitution Patterns : The benzyl group here is 2,5-dichlorobenzyl , while the phenylacrylamide moiety is 3,4-dichlorophenyl —effectively swapping the chlorine positions compared to the target compound.
- The 3,4-dichlorophenyl group introduces a meta/para chlorine arrangement, which could enhance electron-withdrawing effects compared to the ortho/para substitution in the target compound. Implications:
- Lipophilicity : Both compounds have identical molecular weights and Cl counts, but the swapped substitution may slightly alter logP values due to differences in dipole moments.
- Bioactivity : Positional isomerism could lead to divergent target affinities. For example, 3,4-dichlorophenyl groups are common in kinase inhibitors, while 2,5-dichloro substitution is less explored .
Triazole-Thiocarbonohydrazide Hybrid
Compound: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Key Differences:
- Core Structure : Replaces the thiazole ring with a 1,2,4-triazole-5-thione core, which has distinct hydrogen-bonding capabilities due to sulfur and nitrogen atoms.
- Substituents: Features a single 2-chlorophenyl group and a benzylideneamino side chain, contrasting with the dichlorinated aromatic systems in the target compound.
- Supramolecular Assembly : Forms a hexamer via N–H···O/S and O–H···S hydrogen bonds, a property absent in the thiazole-based target compound.
Implications : - Solubility : The triazole-thione core may improve aqueous solubility compared to the hydrophobic thiazole-acrylamide system.
- Biological Targets : Triazole derivatives often exhibit antifungal or antiviral activity, suggesting divergent applications compared to thiazole-based compounds .
1,3,4-Thiadiazole Derivative
Compound : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
Key Differences :
- Heterocycle : Utilizes a 1,3,4-thiadiazole ring instead of thiazole, introducing an additional nitrogen atom that may alter electronic properties.
- Substituents : Lacks the acrylamide bridge, instead incorporating a 3-phenylpropyl chain and a 2-chlorophenyl group.
Implications : - Synthetic Route : Synthesized via POCl3-mediated cyclization, a method distinct from the acrylamide coupling likely used for the target compound .
Cyano-Substituted Thiazole Acrylamide
Compound: (E)-2-cyano-N-[5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Key Differences:
- Functional Groups: Introduces a cyano group at the α-position of the acrylamide and a 4-hydroxy-3-methoxyphenyl group instead of 2,5-dichlorophenyl.
- Electronic Effects: The cyano group is strongly electron-withdrawing, which could polarize the acrylamide bridge, while the methoxy/hydroxy groups enable hydrogen bonding. Implications:
- Binding Interactions : The hydroxy and methoxy groups may facilitate interactions with polar residues in enzymes, contrasting with the hydrophobic Cl substituents in the target compound.
- Metabolic Stability : The hydroxy group could increase susceptibility to glucuronidation, reducing bioavailability compared to the fully halogenated target compound .
Comparative Data Table
*Molecular weights estimated based on structural formulas.
Biological Activity
(2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a thiazole ring and multiple aromatic substituents, suggests a diverse range of interactions with biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes:
- A thiazole ring
- Two dichlorobenzyl groups
- An enamide functional group
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. The thiazole ring is often associated with various biological effects, including antibacterial and antifungal activities. For instance, thiazole derivatives have been reported to inhibit bacterial growth by interfering with cell wall synthesis and protein function.
Case Study:
A study evaluating a series of thiazole derivatives found that those containing dichlorobenzyl groups demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural features. The presence of multiple electron-withdrawing groups enhances its ability to interact with cellular targets involved in cancer progression.
Research Findings:
In vitro studies have shown that thiazole-based compounds can induce apoptosis in cancer cells. For example, derivatives similar to (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide were tested against various cancer cell lines, revealing IC50 values ranging from 10 to 30 µM .
The precise mechanism of action for (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Modulation: It could interact with cellular receptors that regulate apoptosis and cell survival.
Structure-Activity Relationship (SAR)
The biological activity of (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide can be influenced by modifications to its chemical structure. Key factors include:
- Substituent Positioning: Variations in the placement of chlorine atoms on the aromatic rings affect binding affinity and potency.
- Functional Group Variation: The nature of substituents on the thiazole ring can enhance or diminish biological activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H15Cl2N3OS |
| Molecular Weight | 428.31 g/mol |
| Antibacterial Activity | Effective against Staphylococcus aureus, E. coli at 50 µM |
| IC50 for Cancer Cell Lines | 10 - 30 µM |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2E)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)prop-2-enamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation, amidation, and stereoselective E/Z configuration control. Key intermediates (e.g., thiazol-2-amine derivatives) are often characterized using -NMR and -NMR to confirm regiochemistry and purity. For example, similar thiadiazole analogs are synthesized by refluxing precursors with POCl, followed by pH-controlled precipitation and recrystallization from DMSO/water mixtures .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For structurally related dichlorophenyl-thiazole derivatives, hydrogen bonds (e.g., N–H···S, N–H···O) and π-π stacking between aromatic rings are critical. Reported R factors for analogous compounds range from 0.043 to 0.099, with data-to-parameter ratios >18.5 ensuring reliability .
Q. What spectroscopic techniques are used to validate the stereochemical configuration (E/Z) of the propenamide moiety?
- Methodology : -NMR coupling constants () between vinyl protons (typically ≈ 15–16 Hz for E-isomers) and NOESY/ROESY experiments differentiate E/Z configurations. IR spectroscopy confirms amide C=O stretches (~1650–1700 cm) and absence of tautomerization .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and theoretical spectroscopic data for this compound?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict - and -NMR chemical shifts. Discrepancies >1 ppm may indicate solvent effects or crystal packing influences. For example, deviations in C–Cl bond lengths between SCXRD and DFT models highlight the need for dispersion-corrected functionals .
Q. What strategies optimize the yield of stereoselective synthesis under continuous-flow conditions?
- Methodology : Flow chemistry enables precise control over reaction parameters (residence time, temperature). A Design of Experiments (DoE) approach with variables like catalyst loading and flow rate can maximize yield. For diazo compounds, Omura-Sharma-Swern oxidation in flow reactors improves safety and reproducibility .
Q. How do electronic effects of dichlorophenyl substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology : Hammett substituent constants () quantify electron-withdrawing effects. The 3,4-dichlorobenzyl group ( = 0.37, = 0.23) increases electrophilicity at the thiazole C-2 position, accelerating nucleophilic attack. Kinetic studies via -NMR monitoring or stopped-flow techniques validate these effects .
Q. What intermolecular interactions dominate in cocrystals or solvates of this compound, and how do they affect solubility?
- Methodology : SCXRD and Hirshfeld surface analysis identify dominant interactions (e.g., halogen bonding from Cl atoms, hydrogen bonding with methanol). Solubility studies in DMSO/water mixtures correlate with hydrogen-bond donor/acceptor ratios. For example, methanol solvates exhibit 20–30% higher aqueous solubility than unsolvated forms .
Data Contradiction and Validation
Q. How should researchers address conflicting crystallographic data (e.g., bond lengths, angles) between independent studies?
- Methodology : Cross-validate using high-resolution SCXRD (resolution <0.8 Å) and refine structures with SHELXL. For example, discrepancies in C–C bond lengths (~1.50 Å experimental vs. 1.54 Å DFT) may arise from thermal motion or crystal packing. Average σ(C–C) values <0.004 Å indicate high precision .
Q. Why might biological activity assays yield inconsistent results for structurally similar analogs?
- Methodology : Variations in assay conditions (e.g., solvent polarity, protein concentration) alter binding kinetics. For dichlorophenyl derivatives, logP values >3.5 enhance membrane permeability but may reduce aqueous solubility, leading to false negatives. Validate via orthogonal assays (e.g., SPR, ITC) and control for aggregation .
Experimental Design Tables
| Parameter | Example Values | Source |
|---|---|---|
| Crystallographic R factor | 0.043–0.099 | |
| -NMR | 15.2–16.0 Hz (E-configuration) | |
| DFT vs. SCXRD C–Cl bond | 1.73 Å (DFT) vs. 1.76 Å (SCXRD) | |
| Solubility in DMSO | >50 mg/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
